molecular formula C12H12N2OS B2588289 N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide CAS No. 2308161-49-9

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide

Cat. No.: B2588289
CAS No.: 2308161-49-9
M. Wt: 232.3
InChI Key: NALOEBFNEMVDOL-UHFFFAOYSA-N
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Description

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by a benzothiazole core linked to a propenamide group via an ethyl chain. The benzothiazole moiety (a bicyclic structure containing sulfur and nitrogen) is notable for its presence in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-6-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-3-12(15)14-8(2)9-4-5-10-11(6-9)16-7-13-10/h3-8H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALOEBFNEMVDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CS2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale synthesis techniques such as microwave irradiation and one-pot multicomponent reactions. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and regulatory differences between N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide and related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Regulatory Status
This compound C12H12N2OS Benzothiazole, propenamide Unknown (potential CNS activity) Not listed in evidence
N-[1-(1,3-Benzothiazol-6-yl)ethyl]-2-chloroacetamide C11H11ClN2OS Benzothiazole, chloroacetamide Unknown Not controlled
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide C23H26N2O Piperidine, propenamide Controlled substance (opioid analog) Schedule I
5F-CUMYL-PINACA Not provided Fluoropentyl, indazole Synthetic cannabinoid Schedule I
XCT790 (prop-2-enamide derivative) C23H15F6N3O2S Trifluoromethyl, cyano ERRα inverse agonist Research compound
Key Observations:

Benzothiazole vs. Piperidine/Indazole Cores: The benzothiazole group in the target compound may confer distinct electronic and steric properties compared to piperidine (in fentanyl analogs) or indazole (in synthetic cannabinoids). Benzothiazoles are known to interact with enzymes and receptors via π-π stacking and hydrogen bonding . Piperidine-containing propenamides (e.g., fentanyl analogs) often target opioid receptors, while indazole derivatives like 5F-CUMYL-PINACA bind to cannabinoid receptors .

In XCT790, the propenamide group is critical for binding to estrogen-related receptor α (ERRα), with electron-withdrawing substituents (e.g., cyano, trifluoromethyl) enhancing stability and potency .

Regulatory Status :

  • Propenamide derivatives with piperidine or phenethylamine moieties are frequently regulated due to their structural similarity to opioids (e.g., fentanyl) . The absence of the target compound from controlled substance lists may reflect untested activity or divergent pharmacology.

Pharmacological Considerations

  • However, the benzothiazole core may redirect binding to non-opioid targets, such as kinases or ion channels .

Biological Activity

N-[1-(1,3-Benzothiazol-6-yl)ethyl]prop-2-enamide, a derivative of benzothiazole, has garnered significant attention due to its diverse biological activities. This article explores its potential applications in medicine, particularly in anti-tubercular and anti-cancer therapies, alongside mechanisms of action and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a benzothiazole moiety which is known for its pharmacological properties. The structural formula can be represented as follows:

N 1 1 3 Benzothiazol 6 yl ethyl prop 2 enamide\text{N 1 1 3 Benzothiazol 6 yl ethyl prop 2 enamide}

This structure contributes to its interaction with various biological targets.

1. Anti-Tubercular Activity

Recent studies have indicated that this compound exhibits promising anti-tubercular properties. It has been shown to inhibit the enzyme DprE1, crucial for the biosynthesis of the mycobacterial cell wall. This inhibition leads to a reduction in the viability of Mycobacterium tuberculosis .

2. Anti-Cancer Properties

The compound also demonstrates significant anti-cancer activity across various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through several mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts on critical enzymes involved in cellular processes, such as DprE1 in tuberculosis.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Studies with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives. Below is a summary table highlighting key differences and similarities:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnti-tubercular, Anti-cancerEnzyme inhibition (DprE1), Apoptosis induction
2-AminobenzothiazoleAntimicrobialCell wall synthesis inhibition
2-MercaptobenzothiazoleAntifungalInhibition of fungal growth

Case Studies and Research Findings

Several studies have focused on the efficacy and safety profile of this compound:

Study 1: Anti-Tubercular Efficacy

A study conducted by researchers demonstrated that this compound exhibited an IC50 value lower than many existing anti-tubercular agents. The results highlighted its potential as a lead compound for further development in treating tuberculosis .

Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines showed that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations. The mechanism was attributed to the activation of caspases involved in apoptosis .

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